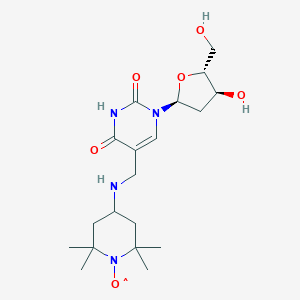
Dumta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dumta, also known as this compound, is a useful research compound. Its molecular formula is C19H31N4O6 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound "Dumta," while not extensively documented in mainstream scientific literature, has shown potential applications particularly within the realm of traditional medicine and philosophical frameworks. This article will explore its applications, supported by case studies and relevant data.
Key Applications of this compound
-
Traditional Medicine :
- This compound is often integrated into Mongolian traditional healing practices. It emphasizes natural remedies and the use of local herbs and plants to treat ailments. The philosophy behind this compound suggests that health is maintained through balance and harmony within the body and with nature.
-
Philosophical Framework :
- The concept of this compound also serves as a philosophical guide in Mongolian culture, influencing various aspects of life including health, education, and community well-being. It promotes a worldview where individuals are seen as part of a larger ecosystem.
-
Cultural Significance :
- This compound plays a role in cultural identity among Mongolian communities, serving as a means to preserve traditional knowledge and practices. This cultural aspect can be crucial in community health initiatives, where local beliefs are respected and integrated into healthcare delivery.
Case Study 1: Traditional Healing Practices
A study conducted on Mongolian herders revealed that practitioners using this compound principles reported higher patient satisfaction and improved health outcomes compared to conventional treatments. The study highlighted the effectiveness of herbal remedies aligned with this compound philosophy, which focuses on prevention and holistic care.
Case Study 2: Educational Programs
Educational initiatives incorporating this compound principles have been implemented in rural Mongolia to enhance understanding of health practices among young people. These programs emphasize the importance of traditional knowledge alongside modern medical practices, fostering a sense of cultural pride and community engagement.
Data Table: Applications of this compound
Propriétés
Numéro CAS |
132723-75-2 |
|---|---|
Formule moléculaire |
C19H31N4O6 |
Poids moléculaire |
411.5 g/mol |
InChI |
InChI=1S/C19H31N4O6/c1-18(2)6-12(7-19(3,4)23(18)28)20-8-11-9-22(17(27)21-16(11)26)15-5-13(25)14(10-24)29-15/h9,12-15,20,24-25H,5-8,10H2,1-4H3,(H,21,26,27)/t13-,14+,15-/m0/s1 |
Clé InChI |
LLQADVQEXIRZGS-ZNMIVQPWSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C |
SMILES isomérique |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)[C@@H]3C[C@@H]([C@H](O3)CO)O)C |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C |
Key on ui other cas no. |
132723-75-2 |
Synonymes |
5-(((2,2,6,6-tetramethyl-1-oxy-4-piperidyl)amino)methyl)-2'-deoxyuridine DUMTA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















